molecular formula C9H12BrNO2S B1277442 4-bromo-N,N,3-trimethylbenzenesulfonamide CAS No. 849532-31-6

4-bromo-N,N,3-trimethylbenzenesulfonamide

Cat. No. B1277442
M. Wt: 278.17 g/mol
InChI Key: IWCXIBTWBKTRRB-UHFFFAOYSA-N
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Description

The compound "4-bromo-N,N,3-trimethylbenzenesulfonamide" is not directly studied in the provided papers. However, the papers do discuss various brominated benzenesulfonamides, which share structural similarities with the compound . These compounds are part of a broader class of sulfonamides that have been synthesized and characterized for different applications, including their potential biological activities and physical properties .

Synthesis Analysis

The synthesis of brominated benzenesulfonamides typically involves the reaction of a suitable benzenesulfonyl chloride with an amine or other nucleophiles. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, N-benzyl-4-methylbenzenesulfonamides were prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "4-bromo-N,N,3-trimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of brominated benzenesulfonamides are characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was determined by single-crystal X-ray diffraction . These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Brominated benzenesulfonamides can participate in various chemical reactions due to the presence of the reactive bromine atom and the sulfonamide group. For instance, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates . The reactivity of these compounds can be exploited in synthetic chemistry to create new molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamides, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are important for their practical applications, including their use as reagents in organic synthesis or as potential pharmaceuticals. For example, the solubility and stability of sodium N-bromo-p-nitrobenzenesulfonamide make it a useful titrant in analytical chemistry .

Scientific Research Applications

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, including those with a bromine atom, have been investigated for their potential in HIV-1 infection prevention. A specific study synthesized a novel compound, 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, showing promise as a candidate for drug development in this area (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer

Compounds containing 4-bromo-N,N,3-trimethylbenzenesulfonamide have been explored for their applications in photodynamic therapy, a treatment modality for cancer. For instance, a zinc phthalocyanine substituted with benzenesulfonamide derivatives exhibited high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzenesulfonamide, including those with a bromine atom, have been utilized as oxidizing titrants. Sodium N-bromo-p-nitrobenzenesulfonamide, for instance, was reported for its use in direct titrations of various compounds, demonstrating simplicity and accuracy in the process (Gowda et al., 1983).

Organic Synthesis

In organic synthesis, N-alkyl-N-allyl-2-bromobenzenesulfonamides have been functionalized using cross-metathesis with various alkenes. This process, followed by radical cyclization, has been used to produce 4-substituted benzosultams, indicating a significant utility in synthetic organic chemistry (Feuillastre, Pelotier, & Piva, 2013).

Enzyme Inhibition

Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential as enzyme inhibitors. These compounds showed significant inhibitory activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in therapeutic treatments (Riaz, 2020).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “4-bromo-N,N,3-trimethylbenzenesulfonamide”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

4-bromo-N,N,3-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXIBTWBKTRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428970
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N,3-trimethylbenzenesulfonamide

CAS RN

849532-31-6
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine (4.95 mL, 27.8 mmol) was added at 0° C. to a stirred solution of dimethylamine (3.70 mL, 55.6 mmol) in tetrahydrofuran (25 mL) and the reaction mixture was stirred at room temperature for 15 minutes. A 0.1 M solution of 4-bromo-3-methyl-benzenesulfonyl chloride (3.0 g, 11 mmol) in tetrahydrofuran was added at room temperature and the reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated off under reduced pressure. The residue was diluted with ethyl acetate, and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2 N aqueous HCl, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2.90 g (94%) of 4-bromo-3-methyl-N,N-dimethyl-benzenesulfonamide, which was used in subsequent reactions without further purification. MS cald. for C9H12BrNO2S [M+] 278.2, obsd. 280.0.
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